2-Methylisoquinoline-1,3(2H,4H)-dione
Overview
Description
2-Methylisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are commonly found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione can be achieved through various methods. One common approach involves the cascade alkylarylation of substituted N-allylbenzamides. This method proceeds through a sequence of alkylation and intramolecular cyclization, resulting in the formation of the desired isoquinoline dione . The reaction conditions typically involve the use of radical initiators and specific catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the dione to its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air or oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Isoquinoline-1,3,4(2H)-triones.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with diverse functional groups.
Scientific Research Applications
2-Methylisoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Isoquinoline-1,3,4(2H)-trione: An oxidized derivative with similar structural features.
Dihydroisoquinoline: A reduced form with different chemical properties.
Substituted Isoquinolines: Compounds with various functional groups attached to the isoquinoline core.
Uniqueness: 2-Methylisoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-methyl-4H-isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUQWIITYQZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325195 | |
Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-53-5 | |
Record name | 4494-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the 4-position of the 2-Methylisoquinoline-1,3(2H,4H)-dione core impact its crystal structure?
A: Research indicates that introducing different substituents at the 4-position of the this compound scaffold leads to variations in its crystal packing and intermolecular interactions. For instance, the presence of a (2,4-Dimethyl-1,3-oxazol-5-yl)methyl group at the 4-position results in C—H⋯O and O—H⋯N interactions, forming chains with R 2 2(9) ring motifs []. Conversely, a (2,4-Dimethylthiazol-5-yl)methyl group at the same position leads to the formation of a three-dimensional network stabilized by O—H⋯O and C—H⋯O interactions []. These findings highlight the significant role of substituents in dictating the crystal packing arrangement.
Q2: Can you elaborate on the conformational flexibility observed in the this compound core and how substituents influence it?
A: The piperidine ring within the tetrahydroisoquinoline system of this compound derivatives exhibits conformational flexibility. Studies show that it can adopt various conformations, including half-chair and distorted envelope forms. For example, in 4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the piperidine ring adopts a distorted envelope conformation [], while in 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, it takes on a half-boat conformation []. This suggests that the substituent at the 4-position influences the preferred conformation of the piperidine ring.
Q3: What types of weak interactions contribute to the crystal stability of these compounds?
A: In addition to classical hydrogen bonding, weaker interactions like C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the crystal structures of this compound derivatives. These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal lattice [, ]. Understanding these weak interactions is essential for predicting crystal packing and polymorphism, which are critical factors in drug development.
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